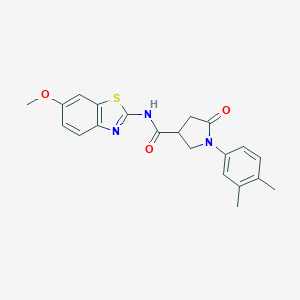
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the class of cathinones. It is a potent stimulant that has been widely used as a recreational drug. MEPHEDRONE is structurally similar to amphetamines and cathinones, and it has been reported to produce effects similar to those of cocaine and MDMA. In recent years, MEPHEDRONE has gained significant attention from the scientific community due to its potential as a research tool.
Mécanisme D'action
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate acts as a potent stimulant by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It works by binding to the transporters for these neurotransmitters and blocking their reuptake, leading to an increase in their concentrations in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to the characteristic stimulant effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce a variety of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce rewarding effects in animal studies, indicating its potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well characterized. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce effects similar to those of other stimulants, making it a useful tool for studying the mechanisms of action of these drugs. However, 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate also has several limitations. It is a potent stimulant that can cause adverse effects, such as cardiovascular problems and hyperthermia. It is also a controlled substance in many countries, which can restrict its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is the development of new analogs of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate use on the brain and behavior. Additionally, research on the potential therapeutic uses of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the treatment of psychiatric disorders, such as depression and addiction, is also an area of interest.
Méthodes De Synthèse
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized by using a variety of methods, including the reductive amination of 4-methylpropiophenone with 4-methylphenylamine, the condensation of 4-methylpropiophenone with pyrrolidine-3-carboxylic acid, and the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride. The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used as a research tool in a variety of scientific studies. It has been shown to act as a substrate for the dopamine transporter, serotonin transporter, and norepinephrine transporter. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used to investigate the mechanisms of action of these transporters and their role in the development of addiction. It has also been used to study the effects of stimulants on the brain and the potential for drug abuse.
Propriétés
Nom du produit |
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-15(10-8-14)18(22)13-25-20(24)16-11-19(23)21(12-16)17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 |
Clé InChI |
SKAFWARMAYPAFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)